REACTION_CXSMILES
|
O(CC)C([S:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]#[N:12])=[CH:7][CH:6]=1)=S.[OH-].[K+]>C(O)C>[C:11]([C:8]1[CH:9]=[CH:10][C:5]([SH:4])=[CH:6][CH:7]=1)#[N:12] |f:1.2|
|
Name
|
ethyl 4-cyanophenyl xanthate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C(=S)SC1=CC=C(C=C1)C#N)CC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the reaction mixture solution was refluxed for approximately three hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
The ethanol was distilled off from the reaction mixture and water (100 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the reaction product was extracted with ether
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISTILLATION
|
Details
|
the reaction product was vacuum-distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |